molecular formula C20H24N4O2S B12670494 L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide CAS No. 84409-80-3

L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

Katalognummer: B12670494
CAS-Nummer: 84409-80-3
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: YXPUXZTVLIYMTN-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that incorporates the amino acid L-Leucine and a phenothiazine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties

Vorbereitungsmethoden

The synthesis of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves multiple steps. The initial step typically includes the preparation of the phenothiazine derivative, followed by its reaction with L-Leucine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with altered biological activities.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anticancer and antioxidant agent . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. In industry, it may be used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its incorporation of both L-Leucine and a phenothiazine derivative. Similar compounds include other phenothiazine derivatives such as N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide and L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

Eigenschaften

CAS-Nummer

84409-80-3

Molekularformel

C20H24N4O2S

Molekulargewicht

384.5 g/mol

IUPAC-Name

(2S)-2-amino-4-methyl-N'-(2-oxo-2-phenothiazin-10-ylethyl)pentanehydrazide

InChI

InChI=1S/C20H24N4O2S/c1-13(2)11-14(21)20(26)23-22-12-19(25)24-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)24/h3-10,13-14,22H,11-12,21H2,1-2H3,(H,23,26)/t14-/m0/s1

InChI-Schlüssel

YXPUXZTVLIYMTN-AWEZNQCLSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Kanonische SMILES

CC(C)CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.